

4-Bromo-N,N-di-p-tolylaniline molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-N,N-di-p-tolylaniline

Cat. No.: B1279164

[Get Quote](#)

In-Depth Technical Guide: 4-Bromo-N,N-di-p-tolylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and relevant reaction mechanisms for **4-Bromo-N,N-di-p-tolylaniline**, a compound of interest in organic synthesis and materials science.

Core Compound Data

The fundamental molecular properties of **4-Bromo-N,N-di-p-tolylaniline** are summarized below.

Property	Value
Molecular Formula	C ₂₀ H ₁₈ BrN
Molecular Weight	352.28 g/mol [1]
CAS Number	58047-42-0
Typical Purity	≥98%

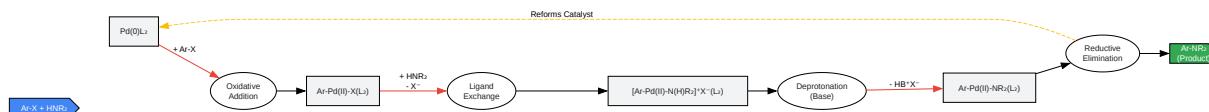
Experimental Protocols: Synthesis via Buchwald-Hartwig Amination

The synthesis of aryl amines such as **4-Bromo-N,N-di-p-tolylaniline** is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine.

Reaction Principle:

The Buchwald-Hartwig amination is a versatile and widely used method for the synthesis of aryl amines.^[2] The reaction couples an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for the reaction's success and has been the subject of extensive development.^[3]

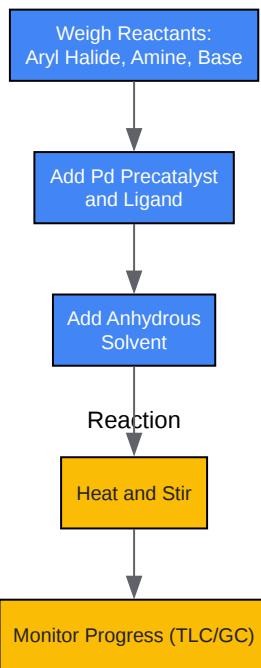
Generic Experimental Protocol:

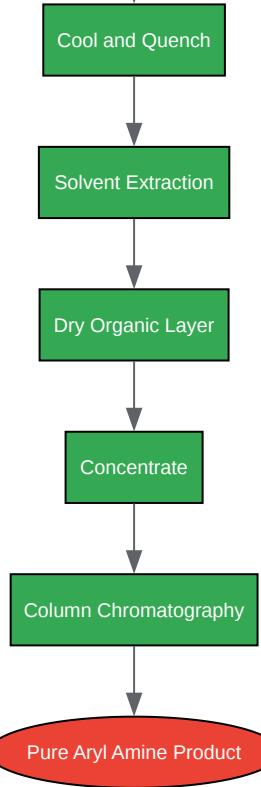

A general procedure for the Buchwald-Hartwig amination to synthesize a diarylamine is as follows:

- **Reactant Preparation:** In an inert atmosphere (e.g., a glovebox or using Schlenk techniques), a reaction vessel is charged with an aryl bromide (1.0 equivalent), a secondary amine (1.0-1.2 equivalents), a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-5 mol%), a phosphine ligand (e.g., BINAP, 1-5 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.2-1.5 equivalents).
- **Solvent Addition:** Anhydrous, deoxygenated toluene or another suitable aprotic solvent is added.
- **Reaction Conditions:** The reaction mixture is heated, typically between 80-110 °C, and stirred until the starting materials are consumed, as monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with

water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired aryl amine.

Visualization of Reaction Mechanism


The following diagrams illustrate the key steps in the Buchwald-Hartwig amination catalytic cycle.


[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Reaction Setup

Work-up & Purification

Pure Aryl Amine Product

[Click to download full resolution via product page](#)

Caption: General experimental workflow for Buchwald-Hartwig amination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [4-Bromo-N,N-di-p-tolylaniline molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1279164#4-bromo-n-n-di-p-tolylaniline-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

